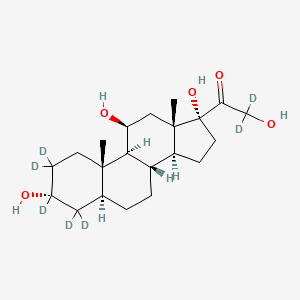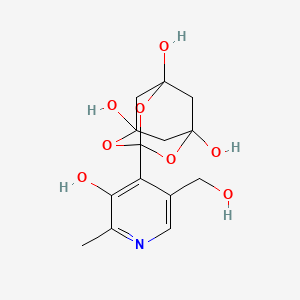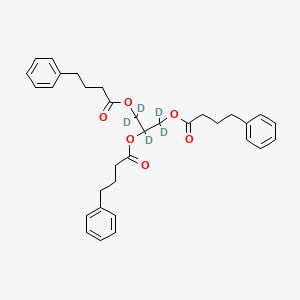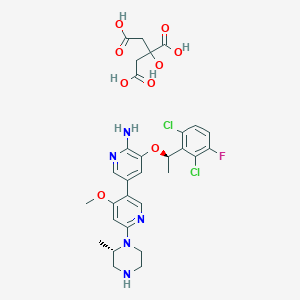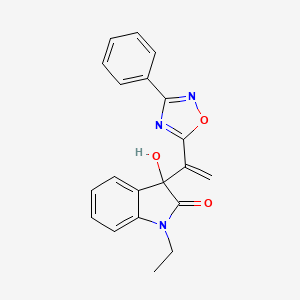
Antiparasitic agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiparasitic agent-2: is a compound used to combat parasitic infections, which are a significant global health issue. Parasitic diseases affect millions of people, particularly in tropical and subtropical regions. This compound is designed to target and eliminate parasites, thereby reducing the morbidity and mortality associated with these infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic agent-2 involves several steps, including the formation of key intermediates and the final active compound. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Antiparasitic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Antiparasitic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its interaction with cellular components and metabolic pathways.
Medicine: Explored for its potential therapeutic effects against parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.
Industry: Utilized in the development of new antiparasitic drugs and formulations, as well as in the production of diagnostic tools and assays.
Wirkmechanismus
The mechanism of action of Antiparasitic agent-2 involves targeting specific molecular pathways and structures within the parasite. This compound may inhibit key enzymes, disrupt cellular membranes, or interfere with the parasite’s metabolic processes. By binding to specific molecular targets, this compound can effectively kill or inhibit the growth of the parasite, thereby reducing the infection.
Vergleich Mit ähnlichen Verbindungen
Benznidazole: Used to treat Chagas disease, it works by generating reactive oxygen species that damage the parasite’s DNA.
Miltefosine: Used to treat leishmaniasis, it disrupts the parasite’s cell membrane and induces apoptosis.
Ivermectin: Used to treat various parasitic infections, it binds to glutamate-gated chloride channels in the parasite’s nervous system, causing paralysis and death.
Uniqueness of Antiparasitic agent-2: this compound is unique in its specific molecular targets and pathways, which may offer advantages in terms of efficacy and safety. Its ability to undergo various chemical reactions also allows for the development of derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C20H17N3O3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one |
InChI |
InChI=1S/C20H17N3O3/c1-3-23-16-12-8-7-11-15(16)20(25,19(23)24)13(2)18-21-17(22-26-18)14-9-5-4-6-10-14/h4-12,25H,2-3H2,1H3 |
InChI-Schlüssel |
FKBCCMOTQVAZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

